molecular formula C11H15N3S B14552949 N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea CAS No. 62230-74-4

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea

Cat. No.: B14552949
CAS No.: 62230-74-4
M. Wt: 221.32 g/mol
InChI Key: UNKJDECWCWUUBQ-UHFFFAOYSA-N
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Description

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a thiourea group attached to a tetrahydroquinoline ring system

Properties

CAS No.

62230-74-4

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea

InChI

InChI=1S/C11H15N3S/c1-7-5-8-9(13-6-7)3-2-4-10(8)14-11(12)15/h5-6,10H,2-4H2,1H3,(H3,12,14,15)

InChI Key

UNKJDECWCWUUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2NC(=S)N)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

3-Methyl-5,6,7,8-tetrahydroquinoline+ThioureaThis compound\text{3-Methyl-5,6,7,8-tetrahydroquinoline} + \text{Thiourea} \rightarrow \text{this compound} 3-Methyl-5,6,7,8-tetrahydroquinoline+Thiourea→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can induce oxidative stress in cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death. This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by inducing apoptosis .

Comparison with Similar Compounds

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)thiourea can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its thiourea group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

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